molecular formula C10H14N4O4 B15341369 N-(7-Methylcoumaran-3-yl)guanidine nitrate CAS No. 3526-31-6

N-(7-Methylcoumaran-3-yl)guanidine nitrate

Cat. No.: B15341369
CAS No.: 3526-31-6
M. Wt: 254.24 g/mol
InChI Key: UIPRULKYMQYIQR-UHFFFAOYSA-O
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Description

N-(7-Methylcoumaran-3-yl)guanidine nitrate is a substituted guanidine derivative characterized by a 7-methylcoumaran moiety linked to a guanidine group, with a nitrate counterion. Guanidine derivatives are broadly recognized for their diverse biological and chemical properties, including high nitrogen content, basicity, and reactivity .

Properties

CAS No.

3526-31-6

Molecular Formula

C10H14N4O4

Molecular Weight

254.24 g/mol

IUPAC Name

carbamimidoyl-(7-methyl-2,3-dihydro-1-benzofuran-3-yl)azanium;nitrate

InChI

InChI=1S/C10H13N3O.NO3/c1-6-3-2-4-7-8(13-10(11)12)5-14-9(6)7;2-1(3)4/h2-4,8H,5H2,1H3,(H4,11,12,13);/q;-1/p+1

InChI Key

UIPRULKYMQYIQR-UHFFFAOYSA-O

Canonical SMILES

CC1=C2C(=CC=C1)C(CO2)[NH2+]C(=N)N.[N+](=O)([O-])[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Guanidine Compounds

Structural and Physicochemical Properties

The 7-methylcoumaran group distinguishes this compound from other guanidine derivatives. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
N-(7-Methylcoumaran-3-yl)guanidine nitrate* Not reported ~300 (estimated) Not reported 7-Methylcoumaran, nitrate
Guanidine nitrate CH₆N₄O₃ 122.08 213–215 Nitrate counterion
1-(3-Nitrophenyl)guanidine nitrate C₇H₉N₅O₅ 243.18 Not reported 3-Nitrophenyl, nitrate
1-Amino-3-nitroguanidinium nitrate CH₅N₆O₃ 185.09 160–162 (decomposes) Amino, nitro, nitrate
  • The nitrate counterion contributes to solubility in polar solvents and may influence explosive properties, as seen in energetic salts like 1-amino-3-nitroguanidinium nitrate (detonation velocity: ~8,500 m/s; detonation pressure: ~30 GPa) .
Table 2: Toxicity Comparison
Compound Name Oral LD₅₀ (Rat) Key Toxicity Findings
Guanidine nitrate 1,028 mg/kg Asthma-like symptoms (RADS), aquatic toxicity
Guanidine chloride 5–12 mg/kg (LOAEL) CNS effects, anemia, gastrointestinal pain
1-(3-Nitrophenyl)guanidine nitrate Not reported Likely similar to guanidine nitrate (systemic ion)
This compound* Not reported Potential hepatotoxicity (inferred from coumaran analogs)

*Derived from structural analogs .

  • Nitrate-Specific Risks : Guanidine nitrate’s toxicity may be exacerbated by nitrate ion effects, including methemoglobinemia and ecological harm (e.g., LC₅₀ for aquatic organisms: <10 mg/L) .

Stability and Reactivity

  • Thermal Stability : Guanidine nitrate decomposes at 213–215°C, while nitroaryl derivatives (e.g., 1-(3-nitrophenyl)guanidine nitrate) may decompose explosively under rapid heating (>200°C) due to nitro group instability .
  • Chemical Incompatibilities :
    • Nitrate-containing guanidines react violently with reducing agents (e.g., hydrides) or strong acids, posing explosion risks .
    • The coumaran group may introduce sensitivity to UV light, necessitating dark storage for stability .

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